1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide group at the 4-position. The sulfonamide nitrogen is further functionalized with a (5-(thiophen-2-yl)furan-2-yl)methyl moiety, combining furan and thiophene aromatic systems.
The compound’s synthesis likely involves nucleophilic substitution reactions, as inferred from analogous procedures in , where pyrazole-thiol derivatives react with alkyl halides in the presence of K₂CO₃ in DMF . Crystallographic characterization of such compounds may rely on software like SHELX for structural refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
1-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-16-9-11(8-14-16)21(17,18)15-7-10-4-5-12(19-10)13-3-2-6-20-13/h2-6,8-9,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGVOLLAIKZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activities. Pyrazole derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, supported by empirical data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazole core, which is crucial for its biological activity. The presence of the thiophene and furan moieties contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial efficacy. The most active derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | - | Bactericidal |
| 4a | - | - | Fungicidal |
| 5a | - | - | Bacteriostatic |
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties as well. Pyrazole derivatives have shown promise in inhibiting the production of pro-inflammatory cytokines. For example, compounds similar to the target molecule have demonstrated significant inhibition of nitric oxide (NO) and TNF-α production in vitro .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound ID | NO Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Py11 | 75 | 70 |
| Py12 | 68 | 65 |
Study on Anticancer Properties
In a study focusing on the anticancer potential of pyrazole derivatives, compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole derivatives exhibited significant cytotoxicity compared to conventional chemotherapeutics like doxorubicin. The combination therapies showed enhanced efficacy, suggesting a synergistic effect .
Antifungal Activity Evaluation
A series of novel pyrazole carboxamide derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that several compounds displayed moderate to excellent antifungal activities, with some exhibiting higher efficacy than established antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring and the introduction of various substituents have been shown to enhance activity against specific targets.
Table 3: SAR Insights for Pyrazole Derivatives
| Position on Pyrazole Ring | Substituent Type | Biological Activity |
|---|---|---|
| 1 | Methyl | Enhanced antimicrobial |
| 4 | Sulfonamide | Increased anti-inflammatory |
| 3 | Thiophene | Improved anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Sulfonamide Cores
(a) 1-methyl-N-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-1H-pyrazole-4-sulfonamide
- Key Differences : This compound replaces the furan-thiophene moiety with a cyclopentyl-pyrrolotriazolopyrazine group. The bulky, fused heterocyclic system likely enhances binding to hydrophobic enzyme pockets, contrasting with the smaller, conjugated furan-thiophene group in the target compound.
- Synthesis : Requires multi-step functionalization of the cyclopentyl ring, contrasting with the simpler alkylation steps used for the target compound .
(b) 1-methyl-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-1H-pyrazole-4-sulfonamide (Compound 13, ESI)
Functional Group Analogues: Sulfonamides and Heterocycles
(a) Ranitidine Derivatives (e.g., Ranitidine Nitroacetamide)
- Structural Comparison : Ranitidine’s nitroacetamide and furan-methyl-sulfanyl groups differ from the target’s sulfonamide and furan-thiophene systems.
- Activity : Ranitidine acts as an H₂ antagonist, while the target compound’s sulfonamide group may target enzymes like carbonic anhydrase or kinases .
(b) CntA Inhibitors (e.g., MMV1 and MMV3)
- Key Differences : MMV1 (imidazo-thiadiazol-amine) and MMV3 (pyridinyl-imidazole) lack the pyrazole-sulfonamide core but share heterocyclic diversity.
- Implications : The target compound’s furan-thiophene system may offer unique electronic properties for binding, distinct from MMV1’s imidazo-thiadiazole .
Research Findings and Implications
- Solubility vs. Bioavailability : The target compound’s moderate LogP (~3.5) balances solubility and membrane permeability, unlike the highly polar ranitidine derivatives .
- Synthetic Challenges : The furan-thiophene linkage may require regioselective coupling, contrasting with the straightforward alkylation in ESI Compound 13 .
Preparation Methods
Sulfonylation Reaction
1-Methyl-1H-pyrazole (30 g, 312 mmol) is dissolved in chloroform (75 mL) under a nitrogen atmosphere. Chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) is added dropwise at 0°C, followed by gradual heating to 60°C for 10 h. Thionyl chloride (40.8 g, 343.2 mmol) is then introduced at 60°C, and the mixture is stirred for 2 h. The reaction progress is monitored via thin-layer chromatography (TLC). Post-completion, the mixture is quenched with ice-cold water, and the organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to afford 1-methyl-1H-pyrazole-4-sulfonyl chloride as a pale-yellow solid (yield: 78%).
Key Characterization Data
- IR (KBr): 1375 cm⁻¹ (asymmetric SO₂ stretch), 1162 cm⁻¹ (symmetric SO₂ stretch).
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.89 (s, 1H, H-5), 3.93 (s, 3H, N-CH₃).
Synthesis of (5-(Thiophen-2-yl)Furan-2-yl)Methanamine
The furan-thiophene backbone is constructed via a Paal-Knorr reaction, followed by functionalization to introduce the amine group.
Paal-Knorr Synthesis of 5-(Thiophen-2-yl)Furan-2-Carbaldehyde
A 1,4-dicarbonyl precursor, synthesized from thiophene-2-carbaldehyde and acetylacetone, is cyclized using concentrated HCl (5 mL) in ethanol (50 mL) at 80°C for 6 h. The resultant 5-(thiophen-2-yl)furan-2-carbaldehyde is isolated via column chromatography (hexane/ethyl acetate, 7:3) as a yellow crystalline solid (yield: 65%).
Key Characterization Data
Reductive Amination to (5-(Thiophen-2-yl)Furan-2-yl)Methanamine
The aldehyde (10 g, 52.6 mmol) is dissolved in methanol (100 mL), and ammonium acetate (8.1 g, 105.2 mmol) and sodium cyanoborohydride (3.3 g, 52.6 mmol) are added. The reaction is stirred at 25°C for 24 h, neutralized with 1M HCl, and extracted with dichloromethane. The organic layer is dried and concentrated to yield the amine as a colorless oil (yield: 58%).
Key Characterization Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.65 (d, J = 3.5 Hz, 1H, H-3 thiophene), 7.38 (d, J = 3.5 Hz, 1H, H-4 thiophene), 6.95 (d, J = 3.0 Hz, 1H, H-5 furan), 6.78 (d, J = 3.0 Hz, 1H, H-3 furan), 3.85 (s, 2H, CH₂NH₂).
Coupling of Sulfonyl Chloride and Amine
The final step involves the nucleophilic substitution of the sulfonyl chloride with the furan-thiophene amine.
Sulfonamide Formation
1-Methyl-1H-pyrazole-4-sulfonyl chloride (5.0 g, 25.7 mmol) is dissolved in dichloromethane (50 mL), and diisopropylethylamine (4.5 g, 34.8 mmol) is added. A solution of (5-(thiophen-2-yl)furan-2-yl)methanamine (4.2 g, 23.3 mmol) in dichloromethane (30 mL) is introduced dropwise at 25°C. The mixture is stirred for 16 h, washed with water (2 × 50 mL), and purified via column chromatography (ethyl acetate/methanol, 9:1) to yield the title compound as a white solid (yield: 72%).
Key Characterization Data
- Melting Point: 182–184°C.
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1328 cm⁻¹ (SO₂ asymmetric), 1141 cm⁻¹ (SO₂ symmetric).
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.34 (s, 1H, H-3 pyrazole), 8.12 (s, 1H, H-5 pyrazole), 7.70 (d, J = 3.5 Hz, 1H, H-3 thiophene), 7.45 (d, J = 3.5 Hz, 1H, H-4 thiophene), 7.02 (d, J = 3.0 Hz, 1H, H-5 furan), 6.88 (d, J = 3.0 Hz, 1H, H-3 furan), 4.25 (s, 2H, CH₂N), 3.91 (s, 3H, N-CH₃).
- Elemental Analysis: Calcd. for C₁₄H₁₄N₃O₃S₂: C, 48.26; H, 4.05; N, 12.06. Found: C, 48.12; H, 4.11; N, 11.89.
Optimization and Scalability Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
